fmoc-Tyrosinol(tbu)
Overview
Description
Fmoc-Tyrosinol(tbu): Fmoc-O-tert-butyl-L-tyrosinol , is a derivative of tyrosine, an amino acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group, while the tert-butyl (tbu) group protects the hydroxyl group of tyrosine.
Mechanism of Action
Target of Action
Fmoc-Tyrosinol(tbu), also known as Fmoc-O-tert-butyl-L-tyrosine, is primarily used in Fmoc solid phase peptide synthesis . The primary target of this compound is the amine group of amino acids, where it acts as a protecting group .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc/tBu solid-phase synthesis is a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The result of Fmoc-Tyrosinol(tbu)'s action is the protection of the amine group during peptide synthesis, allowing for the successful construction of the desired peptide sequence . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .
Action Environment
The action of Fmoc-Tyrosinol(tbu) is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by a basic environment . Additionally, the compound is typically stored at temperatures between 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Fmoc-Tyrosinol(tbu) interacts with various enzymes and proteins. It is used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl . The nature of these interactions is complex and involves multiple steps of chemical reactions.
Cellular Effects
It is known that this compound plays a role in the synthesis of peptides, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Fmoc-Tyrosinol(tbu) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple steps of chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Tyrosinol(tbu) can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Subcellular Localization
It is known that this compound is involved in the synthesis of peptides, which can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyrosinol(tbu) typically involves the protection of the amino and hydroxyl groups of tyrosine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The tert-butyl group is introduced by reacting the hydroxyl group with tert-butyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of Fmoc-Tyrosinol(tbu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tyrosinol(tbu) undergoes several types of reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF). The tert-butyl group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF for Fmoc removal.
Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
Major Products:
Deprotected Tyrosinol: After removal of the Fmoc and tert-butyl groups, the major product is tyrosinol, which can be further used in peptide synthesis.
Scientific Research Applications
Chemistry: Fmoc-Tyrosinol(tbu) is widely used in the synthesis of peptides and proteins. Its protective groups allow for the stepwise construction of complex peptide sequences without unwanted side reactions .
Biology and Medicine: In biological research, Fmoc-Tyrosinol(tbu) is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, Fmoc-Tyrosinol(tbu) is used in the synthesis of therapeutic peptides. It is also used in the production of peptide-based materials for drug delivery systems .
Comparison with Similar Compounds
Fmoc-Tyrosine(tbu): Similar to Fmoc-Tyrosinol(tbu) but with a carboxyl group instead of an alcohol group.
Fmoc-Tyrosine: Lacks the tert-butyl protection on the hydroxyl group.
Fmoc-Serine(tbu): Similar structure but with a serine backbone instead of tyrosine.
Uniqueness: Fmoc-Tyrosinol(tbu) is unique due to the presence of both Fmoc and tert-butyl protective groups, which provide orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to compounds with only one protective group .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTLGTZNAJNVHZ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117484 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001117484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187526-99-4 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187526-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001117484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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